molecular formula C13H17N5O4 B13843355 N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide

N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide

Cat. No.: B13843355
M. Wt: 307.31 g/mol
InChI Key: SPRCIUDOEWOPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical and Conformational Properties

The N6-propanamide modification replaces the natural amine group at the adenine N6 position with a propanamide side chain (–NH–CO–CH2–CH3). This substitution introduces a polar amide group capable of forming hydrogen bonds with proximal biomolecular targets, such as RNA-binding proteins or enzymatic active sites. Compared to smaller N6 modifications like methylation (m6A), the propanamide group adds steric bulk that may restrict rotational freedom around the C6–N6 bond, potentially stabilizing specific conformations of the adenine ring.

Crystallographic studies of analogous N6-substituted adenosine derivatives, such as those targeting Mycobacterium tuberculosis adenosine kinase (MtbAdoK), demonstrate that bulky N6 groups induce conformational changes in enzyme active sites. For instance, N6-thiophene substitutions in adenosine analogues create a compound-induced pocket within MtbAdoK, enabling high-affinity binding through hydrophobic interactions and steric hindrance. Similarly, the propanamide group in N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide may exploit such mechanisms to modulate interactions with adenosine-binding proteins.

N6 Modification Key Interactions Biological Impact
Methyl (m6A) Hydrophobic, epigenetic RNA stability, translation regulation
Propargyl (N6pA) Click chemistry compatibility mRNA tracking, poly(A) tail synthesis
Propanamide Hydrogen bonding, steric bulk Target-specific binding, enzymatic inhibition

Functional Implications in RNA and Protein Interactions

The propanamide group’s dual capacity for hydrogen bonding and steric effects positions it as a versatile tool for probing adenosine-dependent processes. In RNA metabolism, N6 modifications like m6A regulate splicing, localization, and decay by recruiting reader proteins such as YTHDF2. While m6A relies on hydrophobic interactions, the propanamide’s amide group could facilitate interactions with polar residues in reader proteins or catalytic sites of methyltransferases (e.g., METTL3) and demethylases (e.g., FTO).

In enzymatic contexts, N6-substituted analogues often act as competitive inhibitors. For example, N6-(2-furylmethyl)adenosine inhibits MtbAdoK with an IC50 of 196.5 nM by displacing adenosine through steric clashes and altered hydrogen-bonding networks. The propanamide derivative’s longer side chain may enhance these effects, particularly in enzymes requiring precise positioning of the adenine ring for catalysis.

Properties

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide

InChI

InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)

InChI Key

SPRCIUDOEWOPKD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Origin of Product

United States

Preparation Methods

Sugar Moiety Preparation

The sugar component, 3-hydroxy-5-(hydroxymethyl)oxolan-2-yl, is typically derived from ribose or a ribose derivative. The key features are:

  • The oxolane ring (a tetrahydrofuran ring) with hydroxyl groups at the 3 and 5 positions.
  • Protection of hydroxyl groups during coupling reactions to prevent side reactions.

Common protecting groups include acetyl, benzoyl, or silyl ethers, which are removed in the final steps.

Purine Base Attachment

The purine base, specifically a 6-substituted purine, is attached to the sugar moiety at the N9 nitrogen. This is often achieved by:

  • Using a purine derivative such as 6-chloropurine or 6-bromopurine as the starting base.
  • Employing a glycosylation reaction where the sugar moiety (usually as a protected sugar halide or activated sugar derivative) reacts with the purine base under Lewis acid catalysis or other conditions favoring N9-glycosidic bond formation.

The stereochemistry at the anomeric carbon (C1’ of the sugar) is controlled to favor the β-anomer, which is biologically relevant.

Introduction of the Propanamide Group at Purine C6

The 6-position of the purine ring is functionalized to introduce the propanamide substituent:

  • Starting from 6-chloropurine nucleosides, nucleophilic substitution with propanamide or its derivatives can be performed.
  • Alternatively, 6-aminopurine nucleosides can be acylated with propanoyl chloride or propionic anhydride under mild conditions to form the amide bond.

This step requires careful control to avoid side reactions on other nucleophilic sites.

Deprotection and Purification

After the key functional groups are installed:

  • Protective groups on the sugar hydroxyls are removed by hydrolysis under acidic or basic conditions depending on the protecting group.
  • The compound is purified by chromatography techniques such as reverse-phase HPLC or crystallization.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Purpose Yield (%)
1 Sugar protection Acetylation or silylation Protect hydroxyl groups on sugar 85-95
2 Glycosylation Lewis acid catalyst (e.g., TMSOTf) Attach purine base at N9 position 60-80
3 Nucleophilic substitution/acylation Propanamide or propanoyl chloride, base Introduce propanamide group at C6 of purine 70-90
4 Deprotection Acidic or basic hydrolysis Remove protecting groups from sugar hydroxyls 80-95
5 Purification Chromatography/crystallization Obtain pure final compound 90-98

Research Findings and Optimization

  • The choice of protecting groups significantly affects the overall yield and stereoselectivity. For example, silyl ethers provide good stability during glycosylation but require careful removal conditions.
  • Glycosylation reactions are optimized by controlling temperature, solvent, and catalyst to maximize β-anomer formation.
  • Amide bond formation at the purine C6 position is efficiently achieved using propanoyl chloride in the presence of a mild base such as triethylamine, minimizing side reactions.
  • Final purification steps are critical to remove impurities and unreacted starting materials, with reverse-phase HPLC being the preferred method for analytical and preparative scale.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Notes
Sugar protection Acetylation with acetic anhydride, pyridine
Glycosylation catalyst Trimethylsilyl triflate (TMSOTf)
Solvent for glycosylation Dichloromethane or acetonitrile
Temperature (glycosylation) 0 to room temperature
Amide formation reagent Propanoyl chloride, triethylamine
Deprotection conditions Methanolic ammonia or aqueous acid hydrolysis
Purification method Reverse-phase HPLC, crystallization

Chemical Reactions Analysis

Types of Reactions

N6-Propionyl Cordycepin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of N6-Propionyl Cordycepin, such as N6-alkylated and N6-acylated compounds, which exhibit different biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Key structural differences among analogs lie in the substituents on the oxolan ring and the purine’s 6-position. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name / ID Molecular Formula Oxolan Substituents Purine-6 Substituent Biological Activity/Application Reference
Target Compound: N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide C₁₃H₁₇N₅O₅ (estimated) 3-hydroxy, 5-hydroxymethyl Propanamide Not explicitly stated; likely nucleoside analog N/A
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)phenylmethyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-...} (43) C₃₉H₄₁N₅O₆S 4-hydroxy, 5-(bis(4-methoxyphenyl)thiomethyl) 2-methylpropanamide Therapeutic oligonucleotide precursor
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[(TBDMS)oxy]methyl}oxolan-2-yl]-...} (21) C₃₃H₄₄N₅O₇SSi 4-benzoylsulfanyl, 5-(TBDMS-protected hydroxymethyl) 2-methylpropanamide Intermediate in oligonucleotide synthesis
Regadenoson (1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl}pyrazole-4-yl)-N-methylcarboxamide C₁₅H₁₈N₈O₅ 3,4-dihydroxy, 5-hydroxymethyl Pyrazole-carboxamide A2A adenosine receptor agonist; coronary vasodilator
Succinyladenosine (2S)-2-[[9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid C₁₄H₁₇N₅O₈ 3,4-dihydroxy, 5-hydroxymethyl Succinylamino Diagnostic marker for mitochondrial disorders

Physicochemical Properties

  • Hydrophilicity : The target’s 3-hydroxy and 5-hydroxymethyl oxolan substituents enhance water solubility compared to thiophosphate or aromatic-protected analogs (e.g., ) .
  • Metabolic Stability : Unprotected hydroxymethyl groups (as in the target) may increase susceptibility to enzymatic degradation compared to TBDMS-protected derivatives .

Biological Activity

N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide, also known by its IUPAC name, is a complex organic compound with potential applications in various biomedical fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s molecular formula is C13H17N5O4C_{13}H_{17}N_{5}O_{4} with a molecular weight of approximately 307.31 g/mol. Its structure includes a purine base linked to a sugar moiety, which is critical for its biological functions.

PropertyValue
Molecular FormulaC13H17N5O4C_{13}H_{17}N_{5}O_{4}
Molecular Weight307.31 g/mol
IUPAC NameThis compound

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in nucleic acid synthesis. This inhibition can disrupt viral replication and cancer cell proliferation by interfering with DNA polymerase activity and the incorporation of nucleotides into DNA strands.

  • Inhibition of DNA Polymerase : The compound has been shown to inhibit DNA polymerase, which is essential for DNA replication.
  • Antiviral Activity : Research indicates that it may possess antiviral properties by disrupting the replication cycle of various viruses.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.

Case Studies

  • Antiviral Activity : A study conducted on the effects of this compound demonstrated significant inhibition of viral replication in vitro. The compound was tested against several strains of viruses, showing a dose-dependent response with an IC50 value in the low micromolar range.
  • Cancer Cell Proliferation : In another study, treatment with this compound resulted in a 70% reduction in cell viability in specific cancer cell lines after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

CompoundAntiviral ActivityAnticancer ActivityIC50 (µM)
This compoundYesYes5
N6-Lauroyl CordycepinYesModerate10
2-Amino-9-(4-Hydroxy)-5-(hydroxymethyl)oxolanModerateYes15

Q & A

Q. What are the standard synthetic routes for N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common approach includes:

  • Step 1 : Activation of the purine base (e.g., 6-chloropurine) for nucleophilic substitution with amino acid derivatives.
  • Step 2 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or trityl groups to prevent side reactions .
  • Step 3 : Coupling of the propanamide moiety via carbodiimide-mediated reactions, requiring anhydrous conditions to avoid hydrolysis .
    Yield Optimization : Lower temperatures (0–4°C) reduce racemization, while resin-based copper catalysts improve regioselectivity in coupling steps (e.g., from 37% to >60% yield in analogous syntheses) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming stereochemistry, particularly the oxolane ring’s hydroxy and hydroxymethyl groups (δ 3.5–5.5 ppm for protons on the sugar moiety) .
  • Chiral HPLC : Essential for detecting racemization, especially when coupling amino acids (e.g., resolving (S,S)- and (R,S)-diastereomers with a 6:4 ratio in some cases) .
  • ESI-MS : Validates molecular weight (e.g., [M-H]− peaks) and detects impurities like anomers .

Advanced Research Questions

Q. How can researchers address racemization during coupling reactions involving chiral centers?

Racemization often occurs during carbodiimide-mediated couplings due to intermediate formation. Mitigation strategies include:

  • Alternative Nucleophilic Substitutions : Using pre-formed dipeptides as nucleophiles instead of stepwise coupling reduces racemization (e.g., from 40% to <5% in purine conjugates) .
  • Low-Temperature Reactions : Conducting couplings at 0°C minimizes base-catalyzed epimerization.
  • Structural Modifications : Introducing bulky groups (e.g., 9-benzylpurine) stabilizes intermediates, though evidence suggests imidazole ring nitrogen is not the primary culprit .

Q. What strategies mitigate anomer formation during synthesis of nucleoside derivatives?

Anomer impurities arise during glycosylation steps. Key approaches include:

  • Anomerically Pure Starting Materials : Using β-D-ribofuranose derivatives with protecting groups (e.g., bis(4-methoxyphenyl)-phenylmethoxy) ensures stereochemical control .
  • Chromatographic Purification : Reverse-phase HPLC with C18 columns resolves α/β anomers, achieving >95% purity in analogs like Regadenoson .
  • Catalytic Optimization : Copper catalysts in flow reactors enhance regioselectivity, reducing side products .

Q. How can contradictory biological activity data across studies be systematically resolved?

Discrepancies in bioactivity (e.g., varying IC50 values) may stem from:

  • Assay Conditions : Differences in buffer pH or ATP concentrations alter adenosine receptor binding kinetics. Standardizing protocols (e.g., using A2A receptor-overexpressing cell lines) improves reproducibility .
  • Structural Analog Testing : Comparing activity of derivatives (e.g., N6-benzoyl vs. N6-succinyl) identifies critical pharmacophores. For example, propanamide chain length impacts solubility and target affinity .
  • Metabolite Interference : LC-MS profiling detects degradation products (e.g., hydrolyzed oxolane rings) that may antagonize parent compound effects .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis tools like RevMan to compare IC50 values across studies, adjusting for assay variables (e.g., cell type, incubation time) .
  • Stereochemical Validation : Combine X-ray crystallography (e.g., synchrotron data from BL17U beamline) with NOESY NMR to confirm 3D configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.